molecular formula C19H25ClN6O B4522999 1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE

1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE

Cat. No.: B4522999
M. Wt: 388.9 g/mol
InChI Key: BPYYZNMDMJYMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a tetrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenylpiperazine with cyclohexanecarbonyl chloride under basic conditions to form the cyclohexanecarbonyl derivative. This intermediate is then reacted with 1H-1,2,3,4-tetrazole-1-methyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of catalysts can be employed to enhance reaction efficiency. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole moiety may play a crucial role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Shares the piperazine and chlorophenyl components but lacks the tetrazole moiety.

    N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide: Contains a similar tetrazole and chlorophenyl structure but differs in the acetamide group.

Uniqueness

1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE is unique due to its combination of a piperazine ring, chlorophenyl group, and tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c20-17-5-7-18(8-6-17)24-9-11-25(12-10-24)19(27)16-3-1-15(2-4-16)13-26-14-21-22-23-26/h5-8,14-16H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYYZNMDMJYMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(4-CHLOROPHENYL)-4-{4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANECARBONYL}PIPERAZINE

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